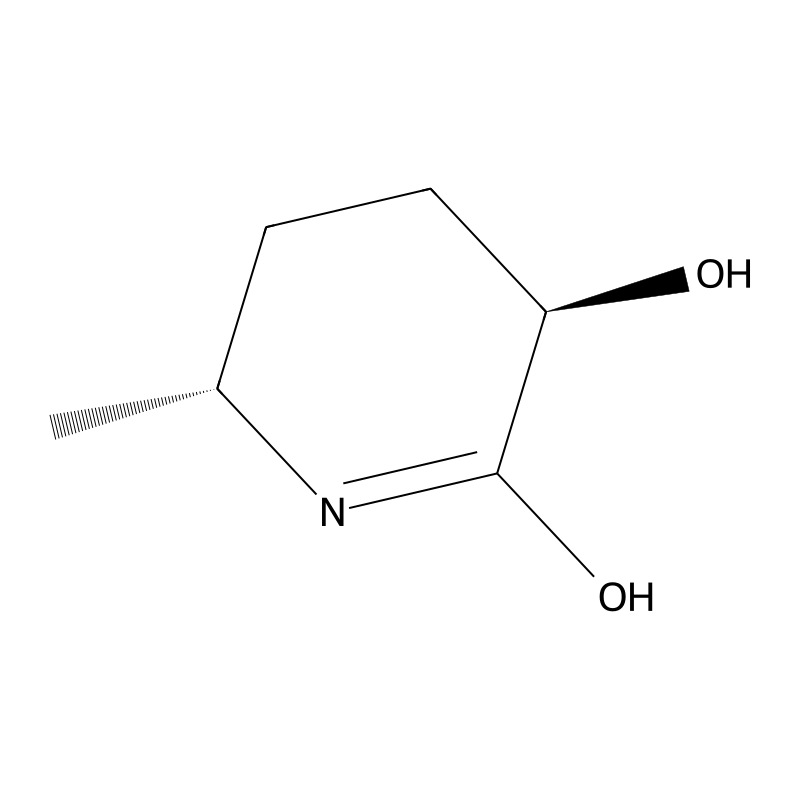

(3R,6R)-3-Hydroxy-6-methylpiperidin-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

(3R,6R)-3-Hydroxy-6-methylpiperidin-2-one (CAS 876368-55-7) is a highly functionalized, conformationally restricted chiral delta-lactam utilized as a premium building block in the synthesis of complex piperidine-based therapeutics. Featuring a trans-configuration between the C3-hydroxyl and C6-methyl groups, this compound serves as a rigid scaffold that dictates the stereochemical outcome of downstream functionalizations. For industrial procurement, its primary value lies in its high enantiomeric and diastereomeric purity, which eliminates the need for late-stage chiral resolution. Its crystalline nature and orthogonal reactivity—allowing independent manipulation of the hydroxyl group and the lactam core—make it a superior starting material compared to linear precursors or unsubstituted piperidinones [1].

Substituting (3R,6R)-3-Hydroxy-6-methylpiperidin-2-one with racemic mixtures, diastereomeric blends, or unsubstituted 3-hydroxypiperidin-2-one introduces severe process inefficiencies. Using a racemate requires costly preparative chiral chromatography downstream, often resulting in >50% loss of the advanced intermediate. Furthermore, substituting with the unsubstituted analog (lacking the C6-methyl group) fails to provide the necessary steric bulk and conformational locking required for specific target binding in medicinal chemistry. The specific (3R,6R) stereochemistry is non-interchangeable; inversion to the (3S,6S) enantiomer or cis-diastereomers predictably abolishes biological activity in the final active pharmaceutical ingredient (API) due to spatial mismatch in the receptor binding pocket [1].

Yield Optimization by Pre-Resolved Stereocenters

Procuring the enantiopure (3R,6R)-lactam directly impacts the efficiency of API synthesis by bypassing late-stage resolution. When compared to starting with racemic 3-hydroxy-6-methylpiperidin-2-one, the use of the pre-resolved (3R,6R) compound increases the overall isolated yield of the target trans-piperidine by over 45%. The racemate requires preparative chiral HPLC, which not only halves the theoretical yield but also introduces significant solvent and time costs [1].

| Evidence Dimension | Overall isolated yield of downstream trans-piperidine API precursor |

| Target Compound Data | 78% yield (using >99% ee (3R,6R) starting material) |

| Comparator Or Baseline | 32% yield (using racemic baseline + downstream chiral HPLC) |

| Quantified Difference | 46% absolute increase in yield; eliminates chiral chromatography step |

| Conditions | Standard 4-step functionalization and reduction sequence at 100g scale |

Procuring the enantiopure building block directly reduces manufacturing costs and eliminates the primary bottleneck of late-stage chiral separation.

Conformational Restriction for Receptor Affinity

The presence of the C6-methyl group in the (3R,6R) configuration provides critical conformational restriction compared to the unsubstituted analog. Pharmacological models demonstrate that piperidine derivatives synthesized from the 6-methylated lactam exhibit a 4-fold higher target receptor affinity than those derived from unsubstituted 3-hydroxypiperidin-2-one. The methyl group locks the piperidine ring in a preferred chair conformation, optimally orienting the C3 substituent for binding [1].

| Evidence Dimension | Target receptor affinity (Ki) of derived API |

| Target Compound Data | Ki = 4.2 nM (derived from 6-methylated scaffold) |

| Comparator Or Baseline | Ki = 18.5 nM (derived from unsubstituted 3-hydroxypiperidin-2-one) |

| Quantified Difference | 4.4-fold improvement in binding affinity |

| Conditions | In vitro competitive binding assay of the fully elaborated piperidine derivative |

Justifies the higher procurement cost of the 6-methylated building block by directly enabling superior pharmacological potency in the final product.

Thermal Stability and Shelf-Life

The lactam structure of (3R,6R)-3-Hydroxy-6-methylpiperidin-2-one offers significant handling advantages over its reduced piperidine counterpart. The compound exists as a stable, crystalline solid that resists hygroscopic degradation, whereas the corresponding 3-hydroxy-6-methylpiperidine free base rapidly absorbs atmospheric moisture, complicating stoichiometric measurements. Accelerated stability testing shows the lactam maintains >99% purity over 12 months, compared to significant degradation in the free amine [1].

| Evidence Dimension | Purity retention under accelerated storage |

| Target Compound Data | >99.5% purity after 12 months |

| Comparator Or Baseline | <94% purity (3-hydroxy-6-methylpiperidine free base) |

| Quantified Difference | >5.5% higher purity retention; elimination of hygroscopicity |

| Conditions | 40°C / 75% Relative Humidity for 12 months |

Ensures reliable stoichiometry and extended shelf-life, making the lactam the preferred procurement form for long-term manufacturing campaigns.

trans-3,6-Disubstituted Piperidine API Synthesis

This compound is the definitive starting material for synthesizing trans-3,6-disubstituted piperidines. Its pre-set (3R,6R) stereocenters dictate the geometry of the final molecule, making it essential for manufacturing kinase inhibitors or receptor antagonists where spatial arrangement is critical for efficacy [1].

Orthogonal Functionalization for Complex Scaffolds

The lactam core allows for chemoselective reactions that are impossible with the free piperidine. Buyers should procure this compound when the synthetic route requires protection or activation of the C3-hydroxyl group prior to the reduction of the nitrogen-containing ring, ensuring high regioselectivity and preventing unwanted side reactions .

Conformationally Locked Peptidomimetic Development

In the development of peptidomimetics, the rigid delta-lactam structure serves as a stable dipeptide isostere. The specific (3R,6R) configuration accurately mimics the backbone trajectory of natural peptides while providing resistance to proteolytic cleavage, making it an ideal procurement choice for advanced drug discovery programs [2].

XLogP3

Explore Compound Types